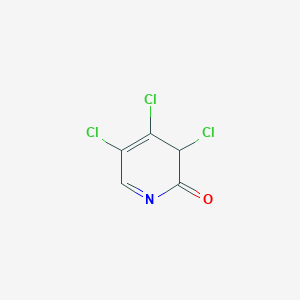
3,4,5-Trichloropyridin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trichloropyridin-2(3H)-one is a chlorinated pyridine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of three chlorine atoms on the pyridine ring significantly alters its reactivity and properties compared to non-chlorinated pyridines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloropyridin-2(3H)-one typically involves the chlorination of pyridine derivatives. One common method is the direct chlorination of 2-pyridone using chlorine gas under controlled conditions. This reaction requires careful temperature control and the presence of a catalyst to ensure selective chlorination at the 3, 4, and 5 positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors that allow for precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the chlorination process, making it more suitable for large-scale production.
化学反应分析
Types of Reactions
3,4,5-Trichloropyridin-2(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove chlorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridones with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated pyridines or partially chlorinated derivatives.
Coupling Reactions: Biaryl compounds or other complex aromatic structures.
科学研究应用
3,4,5-Trichloropyridin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 3,4,5-Trichloropyridin-2(3H)-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of chlorine atoms can enhance its binding affinity to target molecules, making it a potent inhibitor or activator.
相似化合物的比较
Similar Compounds
- 2,3,5-Trichloropyridine
- 3,5,6-Trichloropyridin-2-ol
- 2,4,5-Trichloropyrimidine
Uniqueness
3,4,5-Trichloropyridin-2(3H)-one is unique due to the specific positioning of chlorine atoms on the pyridine ring, which significantly influences its reactivity and properties. Compared to other chlorinated pyridines, it offers distinct advantages in terms of selectivity and potency in various applications.
属性
分子式 |
C5H2Cl3NO |
|---|---|
分子量 |
198.43 g/mol |
IUPAC 名称 |
3,4,5-trichloro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-9-5(10)4(8)3(2)7/h1,4H |
InChI 键 |
SHCUSCOHGDYQRE-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=O)C(C(=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


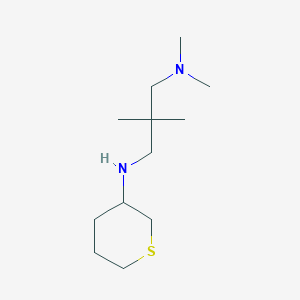
![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid](/img/structure/B15232249.png)
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B15232250.png)
![tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B15232258.png)
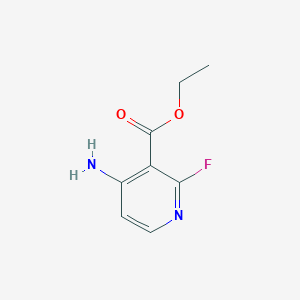
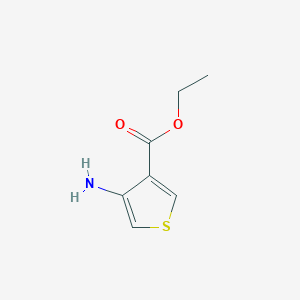


![5-Ethyl-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15232298.png)
![2,5-Dioxaspiro[3.5]nonan-7-one](/img/structure/B15232303.png)
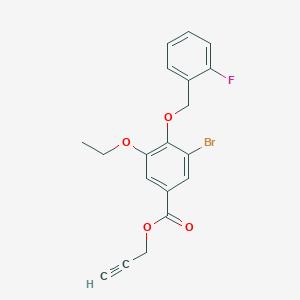
![4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15232312.png)
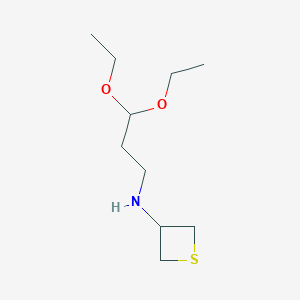
![(6R,7S,8R)-8-(3,4-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B15232333.png)
